molecular formula C14H11BrN2O2S B1333187 3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine CAS No. 904813-34-9

3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine

Cat. No. B1333187
M. Wt: 351.22 g/mol
InChI Key: XJTPQPBSBYSBLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives has been explored through various methods. One approach involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as an oxidant without the need for a catalyst. This method has been shown to produce a variety of 1,3-diarylated imidazo[1,5-a]pyridines with good to high yields and enhanced fluorescence emission properties . Another strategy for synthesizing sulfonylated imidazo[1,2-a]pyridine derivatives employs a metal-free three-component domino reaction. This process combines 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, demonstrating excellent functional group tolerance and efficiency . Additionally, a one-pot multi-component synthesis using sulfonic acid-functionalized pyridinium chloride as a catalyst has been reported for the creation of 1,2,4,5-tetrasubstituted imidazoles, offering high yields and short reaction times .

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridines is characterized by the fusion of an imidazole ring with a pyridine ring. The 1,3-diarylated imidazopyridines synthesized through the oxidative condensation-cyclization method mentioned above exhibit improved quantum yields, indicating a stable and efficient molecular framework that enhances their fluorescence properties . The sulfonylated imidazo[1,2-a]pyridines obtained from the three-component domino reaction are likely to have diverse functional groups attached due to the high tolerance of the reaction conditions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,5-a]pyridine derivatives are varied and include oxidative condensation-cyclization , three-component domino reactions , and one-pot multi-component condensation reactions . These reactions are notable for their use of readily available substrates and mild conditions, such as the transition metal catalyst-free C-3 sulfonylmethylation of imidazo[1,2-a]pyridines in water, which further exemplifies the versatility and eco-friendliness of the synthetic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized imidazo[1,5-a]pyridine derivatives are influenced by their molecular structures. The fluorescence emission of the 1,3-diarylated imidazopyridines, with wavelengths ranging from 454-524 nm, suggests potential applications in materials science and bioimaging . The sulfonylated derivatives produced by the three-component domino reaction and the C-3 sulfonylmethylation process are expected to have varied physical properties due to the different substituents that can be introduced, which could affect their solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Copper-Mediated Oxidative Synthesis : A method for synthesizing 3-bromo-imidazo[1,2-a]pyridines using copper-mediated aerobic oxidative coupling has been developed. This method is applicable to various functional groups, producing 3-bromo-imidazo[1,2-a]pyridines under mild conditions (Zhou et al., 2016).
  • Three-Component Domino Reaction : An efficient three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been established for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This process is characterized by excellent functional group tolerance and good efficiency (Cui et al., 2018).

Biological and Medicinal Applications

  • Anticancer and Antimicrobial Activity : Microwave assisted and conventional synthetic methods have been used to synthesize new derivatives of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine, showing significant antibacterial, antifungal, and anticancer activities (Shelke et al., 2017).
  • Glutamine Synthetase Inhibition : 3-Amino-imidazo[1,2-a]pyridines have been identified as novel inhibitors of Mycobacterium tuberculosis glutamine synthetase, representing the first drug-like inhibitors of this enzyme (Odell et al., 2009).

Industrial and Material Science Applications

  • Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic conditions. These inhibitors showed high performance, indicating their potential in corrosion protection applications (Saady et al., 2021).
  • Fluorescence Properties : A synthetic protocol for imidazo[1,2-a]pyridine has been developed with interesting fluorescence properties, potentially useful for fluorescent probes (Khan et al., 2012).

Synthetic Methodologies

  • Regioselective Arylation : Direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates using palladium-phosphine complexes has been achieved, demonstrating excellent regioselectivity (Choy et al., 2015).
  • Metal-Free Synthesis : A transition-metal-free and environmentally benign protocol for direct C-3 sulfonylmethylation of imidazo[1,2-a]pyridines in water has been developed, highlighting the use of available substrates and mild reaction conditions (Chen et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future directions for research on this compound could include further studies to determine its properties and potential uses. This could involve testing its reactivity with various reagents, studying its potential biological activity, or investigating its potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-5-7-11(8-6-10)20(18,19)13-12-4-2-3-9-17(12)14(15)16-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTPQPBSBYSBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378017
Record name 3-Bromo-1-(4-methylbenzene-1-sulfonyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine

CAS RN

904813-34-9
Record name 3-Bromo-1-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(4-methylbenzene-1-sulfonyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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